molecular formula C21H20N6O2S B2801013 N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide CAS No. 895118-15-7

N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide

Cat. No.: B2801013
CAS No.: 895118-15-7
M. Wt: 420.49
InChI Key: IHAFVQUCGWJFIN-UHFFFAOYSA-N
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Description

N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C21H20N6O2S and its molecular weight is 420.49. The purity is usually 95%.
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Biological Activity

N-{3-[1-(2,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}-3-methoxybenzamide is a complex chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable structural components:

  • Triazole Ring : Known for its role in various biological activities.
  • Thiadiazole Moiety : Often associated with antimicrobial and anticancer properties.
  • Methoxybenzamide Group : Enhances solubility and bioavailability.

Structural Formula

The chemical structure can be represented as follows:

\text{N 3 1 2 5 dimethylphenyl 5 methyl 1H 1 2 3 triazol 4 yl 1 2 4 thiadiazol 5 yl}-3-methoxybenzamide}

Antimicrobial Activity

Research has indicated that compounds containing triazole and thiadiazole moieties exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives against Mycobacterium tuberculosis (Mtb) and reported promising results for similar compounds with IC50 values ranging from 2.03 μM to 7.05 μM against Mtb H37Ra .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget PathogenIC50 (μM)Reference
IT10Mtb H37Ra2.32
IT06Mtb H37Ra2.03
Compound ANon-tuberculous Mycobacteria>100

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. A related study highlighted the importance of structural modifications in enhancing cytotoxic activity against cancer cell lines. The presence of electron-donating groups was found to increase potency significantly .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (μg/mL)Reference
Compound 9NIH/3T31.61
Compound 10A5491.98

The mechanisms through which this compound exerts its biological effects are not fully elucidated but are believed to involve:

  • Inhibition of Key Enzymes : Similar compounds have shown inhibition of enzymes critical for bacterial and cancer cell survival.
  • Disruption of Cellular Processes : The compound may interfere with DNA replication or protein synthesis in target cells.

Case Study 1: Antitubercular Activity

A series of benzo-imidazo-thiazole derivatives were synthesized and tested for their antitubercular activity. The most active derivative demonstrated selective inhibition against Mtb while showing minimal toxicity towards human lung fibroblast cells . This selective action suggests that structural features similar to those in this compound might contribute to its efficacy.

Case Study 2: Anticancer Screening

In another study focused on anticancer activity, various derivatives were screened against multiple cancer cell lines. The results indicated that modifications in the thiadiazole ring significantly influenced cytotoxicity profiles. Compounds with specific substitutions showed enhanced activity against both NIH/3T3 and A549 cell lines .

Properties

IUPAC Name

N-[3-[1-(2,5-dimethylphenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O2S/c1-12-8-9-13(2)17(10-12)27-14(3)18(24-26-27)19-22-21(30-25-19)23-20(28)15-6-5-7-16(11-15)29-4/h5-11H,1-4H3,(H,22,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAFVQUCGWJFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=C(N=N2)C3=NSC(=N3)NC(=O)C4=CC(=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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